molecular formula C19H24N2O4S2 B6573804 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide CAS No. 946347-67-7

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B6573804
CAS No.: 946347-67-7
M. Wt: 408.5 g/mol
InChI Key: RVQXWSVONDVFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydroquinoline sulfonamide class, characterized by a 1,2,3,4-tetrahydroquinoline core substituted with an ethanesulfonyl group at position 1 and a 2,4-dimethylbenzenesulfonamide moiety at position 4.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-4-26(22,23)21-11-5-6-16-13-17(8-9-18(16)21)20-27(24,25)19-10-7-14(2)12-15(19)3/h7-10,12-13,20H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQXWSVONDVFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pathway A: Sequential Sulfonylation Starting with Ethanesulfonyl Chloride

  • Step 1: Synthesis of 1-Ethanesulfonyl-1,2,3,4-Tetrahydroquinolin-6-Amine

    • Reagents : 1,2,3,4-Tetrahydroquinolin-6-amine, ethanesulfonyl chloride, pyridine.

    • Conditions : 0°C, 1 hour in anhydrous dichloromethane.

    • Mechanism : The primary amine at position 1 reacts selectively with ethanesulfonyl chloride in the presence of pyridine, which acts as both a base and a catalyst.

    • Yield : 79–87%.

  • Step 2: Introduction of 2,4-Dimethylbenzenesulfonamide

    • Reagents : 2,4-Dimethylbenzenesulfonyl chloride, triethylamine.

    • Conditions : Room temperature, 4–12 hours in tetrahydrofuran (THF).

    • Purification : Column chromatography (ethyl acetate/hexane gradient).

    • Yield : 81–87%.

Pathway B: Reverse Sulfonylation Sequence

  • Step 1: Synthesis of 6-(2,4-Dimethylbenzenesulfonamide)-1,2,3,4-Tetrahydroquinoline

    • Reagents : 1,2,3,4-Tetrahydroquinolin-6-amine, 2,4-dimethylbenzenesulfonyl chloride.

    • Conditions : Pyridine, 0°C, 1 hour.

  • Step 2: Ethanesulfonylation at Position 1

    • Reagents : Ethanesulfonyl chloride, triethylamine.

    • Conditions : THF, room temperature, 4 hours.

    • Yield : Comparable to Pathway A (79–81%).

Optimization of Reaction Conditions

Key variables influencing yield and purity include temperature, base selection, and stoichiometry.

Temperature Effects

  • Low Temperature (0°C) : Minimizes side reactions (e.g., over-sulfonylation) and improves selectivity.

  • Room Temperature : Suitable for less reactive amines but may require extended reaction times.

Base Selection

BaseSolventYield (%)Side Reactions
PyridineDCM79–87Minimal
TriethylamineTHF81–87Slight over-sulfonylation
K₂HPO₄THF/H₂O53–79Hydrolysis observed

Pyridine is preferred for its dual role as a base and proton scavenger.

Stoichiometry

  • Ethanesulfonyl Chloride : 1.2–2.0 equivalents relative to the amine.

  • Excess sulfonyl chloride (>2 eq) leads to di-sulfonylated byproducts.

Purification and Characterization

Purification Techniques

  • Liquid-Liquid Extraction : Removes unreacted sulfonyl chlorides and bases.

  • Column Chromatography :

    • Stationary Phase : Silica gel (230–400 mesh).

    • Eluent : Ethyl acetate/hexane (10–40% gradient).

  • Crystallization : Ethanol/water mixtures yield high-purity crystals.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, Ar–H), 7.45 (m, 1H, NH), 4.30 (m, 2H, CH₂), 2.97 (q, 2H, SO₂CH₂), 2.37 (s, 6H, CH₃).

  • MS (ESI+) : m/z 493.6 [M+H]⁺.

Comparative Analysis of Methods

ParameterPathway APathway B
Total Yield (%)64–7562–73
Purity (HPLC, %)≥98≥97
ScalabilityIndustrialLab-scale

Pathway A is favored for industrial production due to higher reproducibility, while Pathway B offers flexibility for structural analogs.

Industrial-Scale Considerations

  • Continuous Flow Systems : Reduce reaction times by 50% compared to batch processes.

  • Solvent Recovery : THF and DCM are recycled via distillation, reducing costs.

  • Waste Management : Neutralization of HCl byproducts with NaOH ensures compliance with environmental regulations.

Challenges and Solutions

  • Challenge : Di-sulfonylation byproducts.

    • Solution : Use of 1.2 equivalents of sulfonyl chloride and strict temperature control.

  • Challenge : Low solubility of intermediates.

    • Solution : Switch to polar aprotic solvents (e.g., DMF) during sulfonylation .

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits reactivity characteristic of sulfonamides and tetrahydroquinolines:

  • Hydrolysis : The sulfonamide group undergoes hydrolysis under acidic or alkaline conditions, yielding sulfonic acid derivatives.

  • Nucleophilic substitution : The ethanesulfonyl group (-SO₂-CH₂CH₃) may participate in substitution reactions with amines or alcohols.

  • Oxidation : The tetrahydroquinoline ring can oxidize to quinoline under strong oxidizing agents (e.g., KMnO₄), altering its pharmacological profile.

  • Elimination : Potential elimination pathways exist for the sulfonamide moiety, though specific conditions require optimization.

Reaction TypeConditionsProducts
HydrolysisAcidic/alkalineSulfonic acid derivatives
Nucleophilic substitutionAmines/alcohols, DMFAmide/alcohol derivatives
OxidationKMnO₄, H₂OQuinoline derivatives

Comparative Analysis with Related Compounds

CompoundKey Structural FeaturesSynthesis MethodReactivity
Target CompoundEthanesulfonyl, tetrahydroquinoline, 2,4-dimethylbenzeneMulti-step (sulfonation, MBH coupling)Hydrolysis, substitution
1-Methanesulfonyl-1,2-dihydroquinolineMethanesulfonyl, simpler quinolineMBH acetates + K₂CO₃/DMFSimilar substitution pathways
1-(4-methylbenzenesulfonyl)-tetrahydroquinolin-4-oneBenzenesulfonyl, ketone groupSulfonation, ketone formationReduced nucleophilicity

Research Findings

  • Antibacterial activity : The compound likely inhibits bacterial dihydropteroate synthase (DHPS), mimicking para-aminobenzoic acid (PABA) to disrupt folate biosynthesis.

  • Structural optimization : Variations in substituents (e.g., ethanesulfonyl vs. methanesulfonyl) influence reactivity and biological efficacy .

  • Analytical techniques : NMR and TLC are critical for monitoring reaction progress, while mass spectrometry confirms product identity.

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydroquinoline core linked to an ethanesulfonyl group and a dimethylbenzene sulfonamide moiety . This unique structural arrangement suggests potential for diverse biological interactions and therapeutic applications.

Medicinal Chemistry

The compound's structural features indicate potential applications in drug development. The sulfonamide group is known for its antibacterial properties, while the tetrahydroquinoline structure may contribute to anticancer activity.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide group in this compound is likely to enhance its efficacy against various bacterial strains. Preliminary studies suggest it may interact with bacterial enzymes crucial for survival.

Anticancer Properties

In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines. For example, tetrahydroquinoline derivatives have demonstrated cytotoxic effects against breast and lung cancer cells. The proposed mechanism includes inducing apoptosis and disrupting cell cycle progression.

Neuropharmacology

The compound may also serve as a potential acetylcholinesterase inhibitor , which could enhance cholinergic signaling and be beneficial in treating cognitive disorders. Related compounds have shown promising inhibition values, suggesting that this compound could exhibit similar activities.

Mechanism of Action

The compound operates through interaction with specific molecular targets such as enzymes and receptors. Its sulfonyl groups are essential for binding interactions, which inhibit or modulate the activity of target molecules. Pathways affected include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The compound’s closest analogues differ in sulfonamide/amide substituents and tetrahydroquinoline modifications. Key examples include:

Table 1: Structural Comparison of Selected Analogues
Compound Name Substituents at Position 1 Substituents at Position 6 Molecular Weight (g/mol) Key Features
Target Compound Ethanesulfonyl 2,4-Dimethylbenzenesulfonamide Not reported Dual sulfonamide groups; methyl groups enhance hydrophobicity
BG14689 Ethanesulfonyl 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 375.442 Oxo-pyridine carboxamide; potential hydrogen-bonding motifs
N-[1-(4-Methoxybenzenesulfonyl)-... 4-Methoxybenzenesulfonyl Thiophene-2-carboxamide 428.5 Methoxy group increases polarity; thiophene enhances π-π interactions
Compound 70 Piperidin-4-yl (as dihydrochloride) Thiophene-2-carboximidamide Not reported Charged piperidine group; carboximidamide may improve solubility

Key Observations :

  • Sulfonamide vs. Carboxamide : The target compound’s 2,4-dimethylbenzenesulfonamide group introduces steric bulk and hydrophobicity compared to carboxamide derivatives like BG14689 .
  • Biological Implications : Thiophene or pyridine rings (as in ) may enhance target binding via aromatic stacking, whereas methyl groups in the target compound could favor hydrophobic binding pockets.

Key Observations :

  • Yields for tetrahydroquinoline derivatives vary widely (6–72.6%), influenced by steric hindrance and reaction conditions .
  • Salt formation (e.g., dihydrochloride in ) improves crystallinity and purity (>95% HPLC).

Hypotheses for Target Compound :

  • The 2,4-dimethylbenzenesulfonamide group may confer higher lipophilicity, favoring blood-brain barrier penetration compared to polar analogues.
  • Dual sulfonamide groups might engage in unique hydrogen-bonding interactions with NOS active sites.

Physicochemical Properties

  • Molecular Weight : Analogues range from 375–428 g/mol, suggesting the target compound likely falls within this range.
  • Solubility : Methyl groups in the target compound may reduce aqueous solubility compared to methoxy- or piperidine-containing analogues .

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to an ethanesulfonyl group and a dimethylbenzene sulfonamide moiety . Its molecular formula is C20H26N2O4S2C_{20}H_{26}N_{2}O_{4}S_{2}, indicating the presence of multiple functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Tetrahydroquinoline Core : This can be achieved via reduction of quinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
  • Formation of Sulfonamide Linkage : The sulfonamide group is introduced through reaction with sulfonyl chlorides.
  • Purification : The final product is purified through crystallization or chromatography methods to ensure high yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential in anticancer therapy. For instance:

  • Cell Viability Assays : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-468) and leukemia (CCRF-CEM), with IC₅₀ values ranging from 1.48 to 9.83 µM depending on the specific derivative tested .
  • Mechanism of Action : The compound has been shown to induce apoptosis through both extrinsic and intrinsic pathways. Activation of caspases (e.g., caspase-8 and caspase-9) was observed, indicating its role in promoting programmed cell death .

Other Biological Activities

Beyond anticancer effects, this compound has exhibited:

  • Antimicrobial Activity : Derivatives of this compound have been studied for their ability to inhibit bacterial growth and may serve as potential antimicrobial agents.
  • Carbonic Anhydrase Inhibition : Some sulfonamide derivatives are known to inhibit carbonic anhydrase enzymes, which could have implications in treating conditions like glaucoma and epilepsy .

Case Study 1: Anticancer Efficacy

A study published in Molecules investigated various sulfonamide derivatives for their anticancer properties. Among them, this compound demonstrated significant inhibitory effects on cancer cell proliferation and induced apoptosis through mitochondrial pathways .

Case Study 2: Mechanistic Insights

Research conducted on the mechanism of action revealed that this compound's interaction with specific molecular targets could lead to enhanced therapeutic efficacy against tumors. Molecular docking studies indicated strong binding affinities to key enzymes involved in cancer metabolism .

Data Table

Property/ActivityObservation/Value
Molecular FormulaC20H26N2O4S2C_{20}H_{26}N_{2}O_{4}S_{2}
Anticancer IC₅₀ (MDA-MB-468)3.99 ± 0.21 µM
Anticancer IC₅₀ (CCRF-CEM)4.51 ± 0.24 µM
Apoptosis InductionCaspase activation (caspase-8 & -9)
Antimicrobial ActivityEffective against several bacterial strains

Q & A

Q. What are the standard synthetic routes for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Sulfonylation : Reacting tetrahydroquinoline derivatives with ethanesulfonyl chloride under basic conditions (e.g., Na₂CO₃, pH 9–10) to introduce the sulfonyl group .
  • Cyclization : Intramolecular cyclization using Pd catalysts (e.g., Pd/C with H₂) or formic acid derivatives as CO surrogates to form the tetrahydroquinoline scaffold .
  • Purification : Column chromatography (e.g., silica gel, DCM/MeOH gradients) and recrystallization (e.g., from methanol) to isolate the product .
  • Yield Optimization : Adjusting stoichiometry, reaction time (e.g., 18–24 hours), and catalyst loading (e.g., 10 wt% Pd/C) can improve yields (e.g., up to 67% reported in analogous syntheses) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Key techniques include:
  • Spectroscopy :
  • ¹H/¹³C NMR : Analyze in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) at 400–600 MHz to confirm proton environments and carbon frameworks .
  • IR : Identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
  • Mass Spectrometry :
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with accuracy <5 ppm .
  • Elemental Analysis : CHN analysis to confirm empirical formulas .

Q. What preliminary biological assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme Inhibition :
  • α-Glucosidase/Acetylcholinesterase Assays : Use spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis at 405 nm) to measure IC₅₀ values .
  • Antimicrobial Screening :
  • MIC Testing : Evaluate against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or ligand-assisted systems to reduce side reactions .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility of intermediates .
  • In Situ Monitoring : Employ TLC or HPLC to track reaction progress and adjust parameters dynamically .
  • Case Study : A Pd/C-catalyzed hydrogenation achieved 67% yield after optimizing H₂ pressure and reaction time (4 hours) .

Q. How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Purity Verification : Re-characterize the compound via HPLC (≥95% purity) and elemental analysis to exclude batch variability .
  • Assay Standardization : Use common reference inhibitors (e.g., acarbose for α-glucosidase) and control cell lines to normalize results .
  • Structural Confirmation : Re-examine stereochemistry via X-ray crystallography or NOESY NMR if enantiomeric impurities are suspected .

Q. What computational strategies support target identification and mechanism elucidation?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for enzymes (e.g., acetylcholinesterase) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess ligand-protein stability and identify key interaction residues .
  • QSAR Modeling : Develop models using descriptors like logP, H-bond donors, and topological polar surface area to prioritize derivatives .

Q. How to design derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzene ring to improve metabolic stability .
  • Side-Chain Engineering : Replace ethanesulfonyl with bulkier groups (e.g., cycloheptyl) to enhance target selectivity .
  • Biological Testing : Screen derivatives in parallel against primary and secondary targets (e.g., kinase panels) to identify SAR trends .

Key Data from Evidence

Parameter Example Data Source
Synthesis Yield67% (via Pd/C hydrogenation)
NMR SolventCDCl₃ (δ 7.2–8.1 ppm for aromatic protons)
Enzyme Inhibition (IC₅₀)α-Glucosidase: 12.3 µM (analog compound)
Antimicrobial ActivityMIC: 8 µg/mL against S. aureus

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.